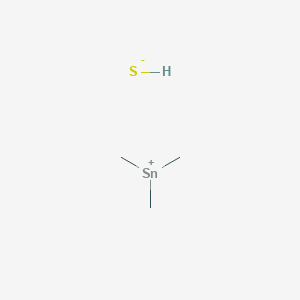
Trimethylstannanylium hydrosulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethylstannanylium hydrosulfide is an organotin compound characterized by the presence of a tin atom bonded to three methyl groups and a hydrosulfide group
準備方法
Synthetic Routes and Reaction Conditions: Trimethylstannanylium hydrosulfide can be synthesized through the reaction of trimethyltin chloride with sodium hydrosulfide. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product. The general reaction is as follows:
(CH3)3SnCl+NaSH→(CH3)3SnSH+NaCl
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial-scale production methods are less common. scaling up the reaction involves similar principles, with careful control of reaction parameters to ensure high yield and purity.
化学反応の分析
Types of Reactions: Trimethylstannanylium hydrosulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trimethyltin oxide and sulfur dioxide.
Reduction: Reduction reactions can convert it into trimethyltin hydride.
Substitution: The hydrosulfide group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or oxygen.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Reactions often occur in the presence of strong nucleophiles like sodium halides.
Major Products:
Oxidation: Trimethyltin oxide and sulfur dioxide.
Reduction: Trimethyltin hydride.
Substitution: Various organotin compounds depending on the nucleophile used.
科学的研究の応用
Trimethylstannanylium hydrosulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
作用機序
The mechanism by which trimethylstannanylium hydrosulfide exerts its effects involves the interaction of the hydrosulfide group with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions. Additionally, the tin atom can coordinate with other molecules, influencing the compound’s reactivity and stability.
類似化合物との比較
Trimethyltin chloride: Similar structure but lacks the hydrosulfide group.
Trimethyltin hydride: Similar structure but contains a hydride group instead of hydrosulfide.
Dimethyltin dichloride: Contains two methyl groups and two chloride groups.
Uniqueness: Trimethylstannanylium hydrosulfide is unique due to the presence of the hydrosulfide group, which imparts distinct chemical properties and reactivity compared to other organotin compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.
特性
CAS番号 |
31931-11-0 |
|---|---|
分子式 |
C3H10SSn |
分子量 |
196.89 g/mol |
IUPAC名 |
sulfanide;trimethylstannanylium |
InChI |
InChI=1S/3CH3.H2S.Sn/h3*1H3;1H2;/q;;;;+1/p-1 |
InChIキー |
DWRCJYHHGPQTNS-UHFFFAOYSA-M |
正規SMILES |
C[Sn+](C)C.[SH-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















